1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

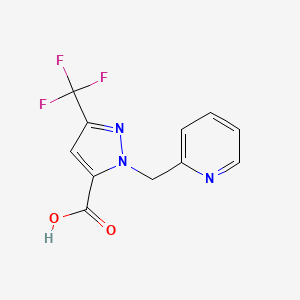

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative with a pyridin-2-ylmethyl substituent at the N1 position and a trifluoromethyl group at the C3 position of the pyrazole ring. Its molecular structure combines aromatic nitrogen heterocycles (pyridine and pyrazole) with fluorine substituents, which are known to enhance metabolic stability and lipophilicity in bioactive compounds .

This compound is likely of interest in agrochemical or pharmaceutical research, given the prevalence of similar pyrazole derivatives as insecticide intermediates (e.g., DP-23) or phosphodiesterase inhibitors .

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-5-8(10(18)19)17(16-9)6-7-3-1-2-4-15-7/h1-5H,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGLBDVNCWUKBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones or their equivalents.

Introduction of the Pyridin-2-ylmethyl Group: This can be achieved through nucleophilic substitution reactions where the pyrazole ring is reacted with a pyridin-2-ylmethyl halide under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds with pyrazole structures, including 1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. This compound has been shown to selectively inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it demonstrates efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the lipophilicity of the compound, improving its penetration into bacterial membranes .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of pyrazole derivatives. Specifically, this compound has been studied for its ability to mitigate neuroinflammation and oxidative stress in neuronal cells. This protective effect is attributed to the modulation of signaling pathways associated with neurodegenerative diseases .

Agrochemical Applications

Herbicidal Activity

The compound's unique structure allows it to interact with plant growth regulators. Preliminary studies indicate that it may serve as a herbicide by inhibiting specific enzymes involved in plant metabolism. Field trials are ongoing to assess its effectiveness and safety as a herbicide .

Insecticidal Properties

Additionally, there is emerging evidence supporting the use of this compound as an insecticide. Its mechanism involves disrupting the nervous system of target pests, which could provide a new avenue for pest control in agriculture .

Material Science Applications

Polymer Chemistry

In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has shown that adding this compound can improve the performance of polymers under stress conditions .

Data Tables

Case Studies

- Anticancer Study : A recent study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific cancer types .

- Antimicrobial Efficacy : In a comprehensive evaluation published in Journal of Antibiotics, researchers tested this compound against multiple bacterial strains. The findings revealed that it exhibited potent activity against resistant strains, highlighting its potential as a new antimicrobial agent .

- Neuroprotection Research : A study conducted at a leading neuroscience institute explored the neuroprotective effects of this pyrazole derivative on models of Alzheimer's disease. Results demonstrated that treatment with the compound reduced markers of neuroinflammation and improved cognitive function in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The pyridin-2-ylmethyl group can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with structurally related pyrazole-carboxylic acids:

Notes:

- Substituent Effects: Pyridine vs. Chloropyridine: The pyridin-2-ylmethyl group in the target compound may enhance solubility and π-π stacking interactions compared to chloropyridyl analogs (e.g., 1-(3-Chloro-2-pyridyl)-...), which are optimized for insecticidal activity . Trifluoromethyl Position: Derivatives with CF₃ at C3 (e.g., target compound) exhibit different electronic effects than those with CF₃ at C4 or C5 (e.g., CAS 1265323-81-6 in ). Biological Activity: Compounds like 1-(3-Chloro-2-pyridyl)-... show insecticidal activity via ryanodine receptor modulation, while dual-CF₃ derivatives (e.g., ) may improve potency but face metabolic challenges.

- Synthetic Complexity: The cyanophenyl and cyanomethyl analogs () are simpler to synthesize but lack the pyridine’s coordination capacity. Chloropyridyl derivatives () require multi-step protocols involving bromination and oxidation, reducing yields (~37% in ).

Physical Properties :

Biological Activity

1-(Pyridin-2-ylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound, has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridin-2-ylmethyl group and a trifluoromethyl group , which contribute to its unique physicochemical properties. The molecular formula is with a molecular weight of 271.19 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding and π-π Interactions : The pyridin-2-ylmethyl group enhances the compound's ability to form hydrogen bonds, which is crucial for binding to biological targets.

- Lipophilicity and Metabolic Stability : The trifluoromethyl group increases lipophilicity, improving the compound's absorption and distribution in biological systems .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung cancer) | 49.85 | Induces apoptosis |

| Compound B | MCF-7 (Breast cancer) | 0.95 | Autophagy induction |

| Compound C | HCT116 (Colon cancer) | 25 | CDK2 inhibition |

These findings suggest that the compound could be further explored as a scaffold for developing novel anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented. For example, certain derivatives exhibit comparable effects to indomethacin in reducing inflammation in animal models . The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the pyrazole ring significantly influences the biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Pyridin-2-ylmethyl Group : Facilitates interaction with target proteins through hydrogen bonding.

Research indicates that modifications to these groups can lead to varying degrees of biological activity, emphasizing the importance of SAR in drug design .

Case Study 1: Antitumor Efficacy

In a study evaluating a series of pyrazole derivatives, one compound demonstrated an IC50 value of 49.85 µM against A549 lung cancer cells, indicating potent antitumor activity. The study utilized apoptosis assays to confirm the mechanism of action .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of related compounds in carrageenan-induced edema models. Results indicated that certain derivatives exhibited significant reductions in swelling comparable to standard anti-inflammatory drugs .

Q & A

Q. Basic Research Focus

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Enzyme Inhibition : Fluorescence-based assays (e.g., Factor Xa inhibition) with optimized substrate concentrations (e.g., 100 µM S-2765) and IC₅₀ calculations .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

What strategies are effective for structure-activity relationship (SAR) studies targeting trifluoromethyl-pyrazole derivatives?

Q. Advanced Research Focus

- Substituent Variation : Replace pyridin-2-ylmethyl with benzisoxazole (P1 group) to enhance Factor Xa selectivity .

- Electrophilicity Modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to improve binding to hydrophobic enzyme pockets .

- Pharmacokinetic Profiling : LogP adjustments via ester prodrugs (e.g., ethyl carboxylate) to enhance bioavailability .

What computational tools are recommended for studying ligand-target interactions?

Q. Advanced Research Focus

- Docking Simulations : AutoDock Vina or Schrödinger Suite for predicting binding modes to enzymes (e.g., Factor Xa active site) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR Models : MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with bioactivity .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability.

- Metabolite Profiling : LC-MS/MS to identify degradation products that may skew activity .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .

Which analytical techniques are critical for characterizing this compound?

Q. Basic Research Focus

- NMR : ¹⁹F NMR (470 MHz) to confirm trifluoromethyl group integrity; δ ~ -60 ppm .

- HPLC-MS : C18 columns (ACN/0.1% formic acid gradient) with ESI+ for purity (>95%) and MW confirmation (m/z 312.2 [M+H]⁺) .

- Elemental Analysis : ≤0.3% deviation for C, H, N to validate stoichiometry .

How do the trifluoromethyl and pyridinylmethyl groups influence stability and reactivity?

Q. Basic Research Focus

- Stability : The -CF₃ group reduces metabolic oxidation, enhancing plasma half-life.

- Reactivity : Pyridinylmethyl directs electrophilic substitution to C4, enabling regioselective functionalization .

- Hydrogen Bonding : Carboxylic acid at C5 forms strong interactions with Arg residues in enzymes, critical for activity .

What advanced techniques elucidate interaction mechanisms with biological targets?

Q. Advanced Research Focus

- X-ray Crystallography : Co-crystallize with human serum albumin (HSA) to map binding pockets .

- ITC (Isothermal Titration Calorimetry) : Measure ΔH and Kd for ligand-enzyme binding (e.g., Factor Xa, Kd < 1 nM) .

- Cryo-EM : For large complexes (e.g., ribosome interactions), though resolution may be limited (~3 Å) .

What challenges arise when scaling up synthesis from lab to pilot scale?

Q. Advanced Research Focus

- Reactor Design : Transition from batch to continuous flow reactors to improve heat dissipation in exothermic cyclization steps .

- Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and trigger quenching .

- Cost Reduction : Replace Pd catalysts with Ni analogs for cross-coupling, though with trade-offs in yield (~15% decrease) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.